molecular formula C6H10O3 B192951 (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol CAS No. 252873-00-0

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Cat. No. B192951
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-SRQIZXRXSA-N
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Description

Synthesis Analysis

The preparation of “(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” involves several methods. One method starts from a 2,3-diprotected-2,3-dihydroxy-propionaldehyde, which is transformed into a derivative encompassing a nitromethyl and one or two carboxylate moieties . Another method involves the synthesis of a novel intermediate, (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one .


Molecular Structure Analysis

The molecular structure of “(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” consists of two fused tetrahydrofuran rings . One of the rings contains a disordered O atom and its two adjacent C atoms, a methylene and a bridgehead C atom .


Chemical Reactions Analysis

“(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” is used as a reagent in the synthesis of Darunavir, a second-generation HIV-1-protease inhibitor and antiviral agent .

Scientific Research Applications

  • Use in HIV Protease Inhibitors : This compound is a high affinity P2-ligand and a key building block in several HIV protease inhibitors, including the important drug darunavir. Its synthesis is crucial for the development of these inhibitors (Ghosh, Li, & Perali, 2006).

  • Efficient Synthesis Methods : There have been various studies on efficient synthesis methods for this compound. A notable method involves a one-pot procedure using furan and glycol aldehyde, which are derived from wood-based materials (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017). Another study reported a stereoselective synthesis using sugar derivatives as starting materials (Ghosh, Markad, & Robinson, 2020).

  • Application in Synthesis of Darunavir : The compound is integral in the synthesis of Darunavir, an HIV-1 protease inhibitor used to treat multi-drug-resistant HIV. Various studies have focused on concise and efficient synthesis routes for this compound, highlighting its practical importance in pharmaceuticals (Kanemitsu et al., 2016).

  • Research in Novel Synthesis Techniques : Research has been conducted on novel synthesis techniques for derivatives of this compound, like the development of a bicyclization method for the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives, which is valuable for time-saving and catalyst-free synthesis (Shu et al., 2013).

  • Stereoselective Synthesis Research : Studies have also focused on the stereoselective synthesis of this compound, which is important for ensuring the effectiveness of the resulting HIV protease inhibitors (Ghosh, Leshchenko, & Noetzel, 2004).

properties

IUPAC Name

(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473671
Record name (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

CAS RN

252873-00-0
Record name (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 2
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 3
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 4
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 5
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 6
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Citations

For This Compound
1
Citations
MG Kulkarni, YB Shaikh, AS Borhade… - Tetrahedron …, 2010 - Elsevier
The stereoselective synthesis of all the possible stereoisomers of bis-tetrahydrofyran alcohol, a ligand used for obtaining HIV protease inhibitors including Darunavir 1 and Brecanavir 2 …
Number of citations: 26 www.sciencedirect.com

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